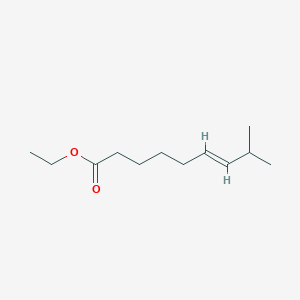










|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].C1(P([C:25]2[CH:30]=[CH:29]C=CC=2)C2C=CC=CC=2)C=CC=CC=1.[H-].[Na+].O.[C:34](#N)C>>[CH3:34][CH:30]([CH3:29])[CH:25]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3|
|


|
Name
|
|
|
Quantity
|
223.12 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
275.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
isobutyl aldehyde
|
|
Quantity
|
72.11 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After the reaction was terminated
|
|
Type
|
DISTILLATION
|
|
Details
|
500 ml of acetonitrile was distilled off
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was dried
|
|
Type
|
ADDITION
|
|
Details
|
was carefully added
|
|
Type
|
STIRRING
|
|
Details
|
Then, the reaction mixture was stirred over night at room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the oil layer was then separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the water layer was extracted twice with 300 ml of hexane
|
|
Type
|
WASH
|
|
Details
|
washed with 300 ml of water, solvent
|
|
Type
|
CUSTOM
|
|
Details
|
was removed in vacuum under reduced pressure
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled under 2 mm Hg
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C=CCCCCC(=O)OCC)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 122.8 g | |
| YIELD: PERCENTYIELD | 62% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |